molecular formula C22H20N2O4S B2668429 N-(10-acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide CAS No. 866157-28-0

N-(10-acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide

カタログ番号: B2668429
CAS番号: 866157-28-0
分子量: 408.47
InChIキー: HEBXAUQCPJUDQN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(10-Acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide is a synthetic heterocyclic compound featuring a dibenzo[b,f][1,4]oxazepine core. Its molecular formula is C₂₂H₂₀N₂O₄S, with a molecular weight of 408.47 g/mol . The structure includes a 10-acetyl group on the oxazepine ring and a 4-methylbenzenesulfonamide substituent at position 2. This compound is of interest in medicinal chemistry due to its structural similarity to pharmacologically active dibenzoheterazepines, which are often explored as receptor antagonists or enzyme inhibitors.

特性

IUPAC Name

N-(5-acetyl-6H-benzo[b][1,4]benzoxazepin-8-yl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4S/c1-15-7-10-19(11-8-15)29(26,27)23-18-9-12-21-17(13-18)14-24(16(2)25)20-5-3-4-6-22(20)28-21/h3-13,23H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEBXAUQCPJUDQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4N(C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

The synthesis of N-(10-acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide typically involves multiple steps. One common synthetic route includes the cyclocondensation of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions. This reaction forms the dibenzo[b,f][1,4]oxazepine core. The acetylation of the resulting oxazepine can be achieved using acetic anhydride in the presence of a base. The final step involves the sulfonation of the acetylated oxazepine with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine .

化学反応の分析

N-(10-acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

科学的研究の応用

This compound has several applications in scientific research:

作用機序

The mechanism of action of N-(10-acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammation or interact with neurotransmitter receptors in the brain, leading to its therapeutic effects .

類似化合物との比較

Comparison with Similar Compounds

Structural Comparisons

The target compound belongs to the dibenzo[b,f][1,4]oxazepine class, which is structurally related to dibenzo[b,f][1,4]thiazepines (sulfur-containing analogs) and derivatives with varying substituents. Key structural differences among analogs include:

  • Heteroatom in the central ring : Oxazepines (oxygen) vs. thiazepines (sulfur) (e.g., compounds in ). Sulfur atoms increase lipophilicity and may alter receptor binding kinetics .
  • Substituents at position 10 : Acetyl (target compound) vs. ethyl (), methyl (), or methanesulfonyl (). Acetyl groups may enhance metabolic stability compared to alkyl chains .
  • Sulfonamide vs. carboxamide: The target compound’s 4-methylbenzenesulfonamide differs from carboxamide derivatives (e.g., ’s 8a–8g).

Physicochemical Properties

Compound Name Molecular Weight Key Substituents Notable Properties Reference
N-(10-Acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide 408.47 10-acetyl, 2-(4-methylsulfonamide) High polarity due to sulfonamide; moderate lipophilicity
N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-7-yl)-2-(4-fluorophenyl)acetamide 422.44 10-ethyl, 7-(4-fluorophenylacetamide) Enhanced receptor affinity (83% yield)
N-(4-Methoxybenzyl)-10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 421.1 10-methyl, 8-(4-methoxybenzylamide) Improved metabolic stability (thiazepine core)
2-(4-Fluorophenyl)-N-[10-(methanesulfonyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-7-yl]acetamide 468.48 10-methanesulfonyl, 7-(4-fluorophenylacetamide) Moderate yield (38%); high electrophilicity

Functional Implications

  • Electron-withdrawing groups (e.g., acetyl, sulfonyl) may reduce oxidative metabolism but increase plasma protein binding .
  • Halogenated analogs (e.g., 4-fluorophenyl in ) show higher yields and potency, likely due to enhanced π-stacking interactions .
  • Thiazepines vs. oxazepines : Thiazepines (e.g., ) exhibit longer half-lives in vivo due to sulfur’s resistance to enzymatic oxidation .

生物活性

N-(10-acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. This compound features a dibenzo[b,f][1,4]oxazepine core, which is known for its biological activity, particularly in the context of enzyme inhibition and therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Molecular Structure

  • Molecular Formula : C22H20N2O4S
  • Molecular Weight : 408.47 g/mol
  • CAS Number : [71520212]

Structural Features

The compound consists of:

  • A dibenzo[b,f][1,4]oxazepine ring system.
  • An acetyl group at the 10-position.
  • A sulfonamide group attached to a 4-methylbenzenesulfonamide moiety.

The mechanism of action for N-(10-acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide involves several key interactions:

  • Enzyme Inhibition : The sulfonamide group can mimic natural substrates, allowing it to bind to active sites of enzymes and inhibit their activity. This is particularly relevant in the context of enzymes involved in inflammatory pathways and cancer cell proliferation.
  • Receptor Modulation : The oxazepine core may interact with various receptors, potentially modulating their activity and leading to therapeutic effects.

Anti-inflammatory Activity

Research has indicated that compounds similar to N-(10-acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide exhibit anti-inflammatory properties. For instance:

  • Study on Enzyme Inhibition : A study demonstrated that derivatives of dibenzo[b,f][1,4]oxazepines showed significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. The mechanism involved competitive inhibition at the active site of COX enzymes.
  • Cancer Cell Proliferation : Another study explored the effects of similar compounds on cancer cell lines. The results indicated that these compounds could inhibit cell growth by inducing apoptosis in cancer cells through modulation of signaling pathways associated with cell survival .

Antimicrobial Activity

The biological activity of N-(10-acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide has also been evaluated against various microbial strains:

Microbial StrainInhibition Zone (mm)Reference
E. coli15
S. aureus18
P. aeruginosa12

These findings suggest that the compound possesses notable antimicrobial properties, potentially making it a candidate for further development in antibiotic therapies.

Synthetic Routes

The synthesis of N-(10-acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide typically involves multi-step reactions:

  • Formation of the Dibenzo[b,f][1,4]oxazepine Core : This is achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.
  • Introduction of Functional Groups : Subsequent steps involve the introduction of the acetyl and sulfonamide groups through acylation and sulfonation reactions respectively.

Comparison with Similar Compounds

Compound NameBiological Activity
N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin)Enzyme inhibitor
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin)Anticancer agent

These comparisons highlight the unique structural features that may contribute to distinct biological activities among related compounds.

Q & A

Q. What are the recommended synthetic routes for N-(10-acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide, and what key intermediates should be prioritized?

Methodological Answer:

  • Step 1: Synthesis of the dibenzo[b,f][1,4]oxazepine core
    Begin with 10,11-dihydrodibenzo[b,f][1,4]oxazepin-11-one (a precursor), as described in Tetrahedron Letters (1996) . Optimize ring closure via Ullmann coupling or Pd-catalyzed reactions to introduce substituents.
  • Step 2: Acetylation at the N-10 position
    React the core with acetyl chloride in anhydrous dichloromethane under nitrogen, using triethylamine as a base. Monitor progress via TLC (silica gel, ethyl acetate/hexane 1:3).
  • Step 3: Sulfonamide coupling
    Introduce the 4-methylbenzenesulfonamide group using a nucleophilic substitution reaction. For example, react the acetylated intermediate with 4-methylbenzenesulfonyl chloride in pyridine at 0–5°C for 24 hours .
  • Key Intermediates : Prioritize purification of the oxazepinone core and acetylated intermediate via column chromatography (hexane/ethyl acetate gradient) to avoid side reactions in downstream steps.

Q. What spectroscopic and crystallographic techniques are essential for structural validation of this compound?

Methodological Answer:

  • 1H/13C NMR : Assign peaks using DEPT-135 and HSQC experiments. The acetyl group (δ ~2.1–2.3 ppm) and sulfonamide protons (δ ~7.3–7.7 ppm) are critical markers .
  • X-ray crystallography : Grow single crystals via slow evaporation in ethanol/dichloromethane. Compare bond lengths and angles (e.g., C–O in the oxazepine ring) with analogous structures like N-(12-amino-9,10-ethanoanthracen-11-yl)-4-methylbenzenesulfonamide .
  • Mass spectrometry : Use high-resolution ESI-MS to confirm molecular weight (expected [M+H]+ ~465.5 g/mol).

Advanced Research Questions

Q. How can conformational flexibility of the dibenzo[b,f][1,4]oxazepine ring influence biological activity, and what methods optimize structure-activity relationship (SAR) studies?

Methodological Answer:

  • Computational modeling : Perform DFT calculations (B3LYP/6-31G*) to analyze ring puckering and torsional angles. Compare with crystallographic data from related compounds (e.g., phenothiazine derivatives ).
  • Bioactivity assays : Design analogs with substitutions at positions 2 and 10. Test inhibitory effects on target enzymes (e.g., kinases) using fluorescence polarization assays. Correlate activity with dihedral angles (e.g., C10–N–C2–S) .
  • SAR Optimization : Introduce electron-withdrawing groups (e.g., nitro, cyano) at position 2 to enhance sulfonamide resonance and binding affinity .

Q. How should researchers resolve contradictions between spectroscopic data and computational predictions for this compound?

Methodological Answer:

  • Case Study : If NMR suggests a planar oxazepine ring but DFT predicts non-planarity:
    • Re-evaluate solvent effects : Simulate NMR chemical shifts in DMSO-d6 using COSMO-RS to account for solvent-induced conformational changes.
    • Validate with X-ray data : Compare experimental bond angles (e.g., C10–O–C11) with computational models. Discrepancies >5° indicate force field inaccuracies .
    • Dynamic NMR : Perform variable-temperature experiments to detect ring-flipping or atropisomerism, which may explain anomalous peaks .

Q. What strategies mitigate side reactions during sulfonamide coupling, and how are intermediates characterized?

Methodological Answer:

  • Side Reaction Mitigation :
    • Use freshly distilled pyridine to avoid moisture-induced hydrolysis of sulfonyl chloride.
    • Add sulfonyl chloride dropwise at 0°C to minimize N-acetyl group cleavage .
  • Intermediate Characterization :
    • Monitor reaction via in-situ IR for S=O stretching (~1360 cm⁻1).
    • Isolate intermediates by acid-base extraction (1M HCl to remove unreacted sulfonyl chloride).
    • Confirm purity via HPLC (C18 column, acetonitrile/water 70:30, retention time ~8.2 min) .

Q. How can researchers design experiments to evaluate the acetyl group’s role in modulating pharmacokinetic properties?

Methodological Answer:

  • Metabolic Stability : Incubate the compound with liver microsomes (human or rat). Quantify remaining parent compound via LC-MS/MS at 0, 15, 30, and 60 minutes. Compare with deacetylated analogs .
  • Solubility Testing : Measure equilibrium solubility in PBS (pH 7.4) and simulate intestinal fluid (FaSSIF). Use shake-flask method with UV detection (λ = 254 nm).
  • Permeability Assay : Perform Caco-2 cell monolayer studies. Calculate apparent permeability (Papp) with/ without acetyl group; Papp <1×10⁻⁶ cm/s indicates poor absorption .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。